molecular formula C8H10N2O3 B591671 (3-Methoxy-5-nitrophenyl)methanamine CAS No. 1108723-88-1

(3-Methoxy-5-nitrophenyl)methanamine

Cat. No. B591671
CAS RN: 1108723-88-1
M. Wt: 182.179
InChI Key: TYXYDSDXQMFPCM-UHFFFAOYSA-N
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Description

“(3-Methoxy-5-nitrophenyl)methanamine” is a chemical compound with the molecular formula C8H10N2O3 and a molecular weight of 182.1766 . It is also known by other names such as "3-METHOXY-5-NITROBENZYLAMINE" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a methoxy group (OCH3) at the 3rd position and a nitro group (NO2) at the 5th position. An aminomethyl group (NH2CH2) is also attached to the benzene ring .

Scientific Research Applications

Environmental Science and Chemistry

  • Sorption and Desorption of Organic Matter : A study focused on the identification and control of nitrosodimethylamine precursors (a drinking water contaminant) highlights the importance of understanding how organic compounds interact with solid-phase extraction media. This research is crucial for environmental monitoring and improving water treatment processes (Hanigan et al., 2016).

  • Atmospheric Nitrophenols : Nitrophenols, including compounds with nitro and methoxy groups, have significant environmental impacts. They can originate from combustion processes, pesticide hydrolysis, and secondary formation in the atmosphere. Understanding their sources, transformations, and sinks is vital for atmospheric chemistry and pollution control (Harrison et al., 2005).

Pharmacology and Biochemistry

  • Neurochemistry and Neurotoxicity : Research on MDMA (3,4-Methylenedioxymethamphetamine) elucidates the compound's effects on the brain's serotonergic and dopaminergic systems. Such studies contribute to our understanding of psychoactive substances and their potential therapeutic applications or risks (McKenna & Peroutka, 1990).

  • Anti-inflammatory Effects of Melatonin : Melatonin's anti-inflammatory properties are explored in a review that discusses its mechanisms and potential benefits in combating chronic inflammation. This research underscores the therapeutic potential of compounds with methoxy groups, given melatonin's structure as N-acetyl-5-methoxytryptamine (Nabavi et al., 2019).

  • Pharmacological Agents Creation : The synthesis and study of spin-labeled conjugates, which involve the introduction of nitroxyl radicals into natural compounds, represent a promising area in medicinal chemistry. These conjugates can enhance biological activity, modify pharmacological effects, and potentially serve as drug delivery systems (Grigor’ev et al., 2014).

Safety and Hazards

The safety data sheet for “(3-Methoxy-5-nitrophenyl)methanamine” suggests that it should be handled with care. Contact with skin and eyes should be avoided, and it should not be inhaled. In case of contact, rinse thoroughly with water and consult a physician .

properties

IUPAC Name

(3-methoxy-5-nitrophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-13-8-3-6(5-9)2-7(4-8)10(11)12/h2-4H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXYDSDXQMFPCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)[N+](=O)[O-])CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80732413
Record name 1-(3-Methoxy-5-nitrophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1108723-88-1
Record name 1-(3-Methoxy-5-nitrophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

PPh3 (0.0707 g, 0.27 mmol, 1.1 eq) was added to a stirred solution of 1-(azidomethyl)-3-methoxy-5-nitrobenzene (synthesis described herein) in 5 ml THF. After 5 min 1 ml of water was added, and the reaction was stirred overnight. The solvent was removed in vacuo. The residue was dissolved in EtOAc and extracted with 1N HCl (×1). The aqueous layer was adjusted to pH>8 with 1N NaOH and extracted with EtOAc (×1). This organic fraction was washed with brine (×1) and dried over Na2SO4. The inorganics were filtered off, and the solvent was removed in vacuo to yield 0.030 g (0.16 mmol, 67% yield) of the product.
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67%

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